molecular formula C5H12ClNO B2954124 4-Methylpyrrolidin-3-OL hcl CAS No. 1637399-49-5

4-Methylpyrrolidin-3-OL hcl

Cat. No. B2954124
CAS RN: 1637399-49-5
M. Wt: 137.61
InChI Key: VBEGDUJNLVSIES-UHFFFAOYSA-N
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Description

4-Methylpyrrolidin-3-OL hydrochloride, also known as cis-4-methylpyrrolidin-3-ol hydrochloride, is a chemical compound with the CAS Number: 265108-43-8 . It has a molecular weight of 137.61 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 4-Methylpyrrolidin-3-OL hcl, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one synthesis method involves the use of N-carbamate-protected amino alcohols and orthoesters .


Molecular Structure Analysis

The molecular structure of 4-Methylpyrrolidin-3-OL hcl is characterized by a five-membered pyrrolidine ring. This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases its three-dimensional (3D) coverage .


Chemical Reactions Analysis

The pyrrolidine ring in 4-Methylpyrrolidin-3-OL hcl is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The influence of steric factors on biological activity is investigated, and the structure–activity relationship (SAR) of the studied compounds is described .


Physical And Chemical Properties Analysis

4-Methylpyrrolidin-3-OL hcl is a white to yellow solid . The InChI Code is 1S/C5H11NO.ClH/c1-4-2-6-3-5 (4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 .

Scientific Research Applications

Chiral Building Blocks for Pharmaceuticals

4-Methylpyrrolidin-3-ol HCl: serves as a chiral building block in pharmaceutical synthesis. Its optically active form is crucial for creating enantiomerically pure drugs, which can have different therapeutic effects and reduced side effects compared to their racemic mixtures .

Biological Transformation Studies

The compound is used in biological transformation studies to understand the hydroxylation process by microorganisms. This research can lead to the development of new methods for producing optically active pharmaceutical intermediates .

Stereoselective Synthesis

Researchers utilize 4-Methylpyrrolidin-3-ol HCl in stereoselective synthesis to improve the optical yield of synthetic processes. This is particularly important in the creation of compounds with specific stereochemistry, which can influence the efficacy and safety of drugs .

Drug Discovery and Design

The pyrrolidine ring, a component of 4-Methylpyrrolidin-3-ol HCl , is a versatile scaffold in drug discovery. It allows medicinal chemists to explore pharmacophore space efficiently due to its sp3-hybridization and non-planarity, which contributes to the three-dimensional shape of drug molecules .

Enantioselective Binding Studies

4-Methylpyrrolidin-3-ol HCl: is used to study the enantioselective binding of drugs to proteins. The different stereoisomers of the compound can bind differently to proteins, leading to varied biological profiles, which is essential in the design of new drugs .

Neurological Research

This compound has potential applications in neurological research due to its structural similarity to neurotransmitters. It can be used to study neuronal receptors and the synthesis of compounds that may act on the central nervous system.

Safety and Hazards

The safety information for 4-Methylpyrrolidin-3-OL hcl indicates that it has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

The future directions for 4-Methylpyrrolidin-3-OL hcl and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these new compounds .

properties

IUPAC Name

4-methylpyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGDUJNLVSIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

265108-42-7, 265108-43-8
Record name rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride
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Record name rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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